1-苄基-1,2,3-苯并三氮唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

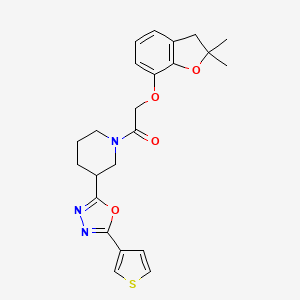

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the empirical formula C14H11N3O2 .

Molecular Structure Analysis

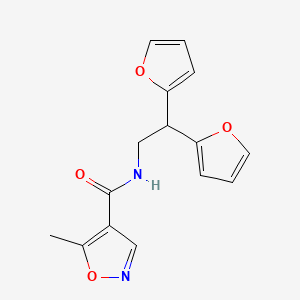

The molecular structure of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid consists of a benzotriazole core with a benzyl group attached at the 1-position and a carboxylic acid group attached at the 5-position . The InChI code for this compound is 1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) .Physical And Chemical Properties Analysis

The molecular weight of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is 253.26 . It is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学研究应用

- 苯并三氮唑-5-羧酸作为一种双功能配体,在合成各种维度的配位组装体中起着重要作用。 研究人员探索了其在利用铜和锌等金属创建配位聚合物方面的应用 。这些材料在催化、传感和分子识别中具有应用价值。

- 苯并三氮唑衍生物,包括1-苄基-1,2,3-苯并三氮唑-5-羧酸,广泛用作腐蚀抑制剂。 它们保护金属(如铜、银和铝)免受大气和水下环境中的腐蚀 。该化合物在金属表面形成一层保护层,减少氧化和降解。

- 历史上,苯并三氮唑化合物已被用作感光乳剂中的抑制剂或防雾剂。 这些试剂可以防止胶片在显影过程中出现不必要的雾化,从而确保图像更清晰 .

配位化学与配体

腐蚀抑制

摄影和成像

药物发现和药物化学

作用机制

Target of Action

It’s known that benzotriazole derivatives can interact with various molecular scaffolds, conferring unique physicochemical properties to their immediate vicinity .

Mode of Action

The benzotriazole fragment in 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to interact with its targets in a variety of ways, leading to changes in the targets’ behavior or function.

Biochemical Pathways

Benzotriazole derivatives are known for their synthetic versatility, which suggests they may interact with a wide range of biochemical pathways .

Result of Action

Given its physicochemical properties, it’s likely that the compound could induce a variety of effects depending on the specific targets and pathways it interacts with .

实验室实验的优点和局限性

The main advantage of using 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid in laboratory experiments is its low cost and availability. In addition, 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is relatively stable and can be used in a variety of applications. However, it is important to note that 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is a synthetic compound and its effects on biochemical and physiological processes are not fully understood. Therefore, it is important to use caution when using 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid in laboratory experiments.

未来方向

There are a number of potential future directions for research on 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds and coordination complexes. In addition, further research into the mechanism of action of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid could provide valuable insight into its potential applications. Finally, research into the potential toxicity of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid could provide important information on the safety of using 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid in laboratory experiments.

合成方法

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is typically synthesized through a three-step process. The first step involves the reaction of 1,2,3-benzotriazole with an alkyl halide, such as benzyl bromide, in the presence of a base, such as potassium carbonate. This reaction produces the intermediate 1-benzyl-1,2,3-benzotriazole. The second step involves the reaction of the intermediate with an acid, such as acetic acid, to produce 1-benzyl-1,2,3-benzotriazole-5-carboxylic acid. Finally, the third step involves the reaction of the product with an alcohol, such as methanol, to produce the desired product, 1-benzyl-1,2,3-benzotriazole-5-carboxylic acid.

生化分析

Biochemical Properties

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Molecular Mechanism

It has been found to inhibit the G protein-coupled receptor (GPCR) and G protein-coupled receptor kinase (GRK), proteins that are involved in signal transduction pathways . It also selectively interacts with the human amino acid sequence for the GPCR, inhibiting the binding of a ligand and reducing its effectiveness as a receptor agonist or antagonist .

Temporal Effects in Laboratory Settings

It is known that benzotriazole derivatives are stable towards oxidative metabolism both in vitro and in vivo .

Dosage Effects in Animal Models

It has been reported that a retinoid X receptor (RXR) partial agonist, a benzotriazole derivative, shows a significant antidiabetes effect in the KK-A(y) type 2 diabetes model mice, with reduced side effects compared to RXR full agonists .

Metabolic Pathways

Benzotriazole derivatives are known to activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions .

Transport and Distribution

It is known that benzotriazole derivatives can form stable coordination compounds on a copper surface and behave as corrosion inhibitors .

Subcellular Localization

It is known that benzotriazole derivatives can form stable coordination compounds on a copper surface and behave as corrosion inhibitors .

属性

IUPAC Name |

1-benzylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPTUTFGJNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)

![3-Cyclopropyl-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2383115.png)

![Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine](/img/structure/B2383116.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2383119.png)

![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)

![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)

amino}propanoic acid](/img/structure/B2383128.png)